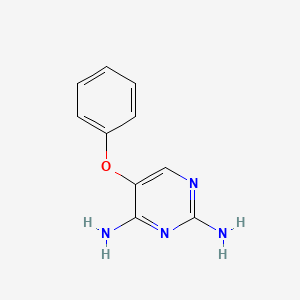![molecular formula C16H15NOSe B12907581 3-Phenyl-5-[(phenylselanyl)methyl]-4,5-dihydro-1,2-oxazole CAS No. 833462-43-4](/img/structure/B12907581.png)
3-Phenyl-5-[(phenylselanyl)methyl]-4,5-dihydro-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole is a heterocyclic compound that contains an isoxazole ring, which is a five-membered ring with one oxygen and one nitrogen atom. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole typically involves the reaction of β,γ-unsaturated oximes with electrophilic selenium species. The reaction is carried out at room temperature and yields the desired compound in good yields . The general reaction scheme is as follows:
Starting Materials: β,γ-unsaturated oximes and electrophilic selenium species.
Reaction Conditions: Room temperature, typically for 1 hour.
Products: 3-Phenyl-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole along with other selenium-containing isoxazolines.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenyl-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Oxidation: The selenium moiety can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to remove the selenium group or to modify the isoxazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or isoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield selenoxides, while reduction can lead to the formation of simpler isoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole has several applications in scientific research:
Medicinal Chemistry: It has shown potential as an anti-inflammatory and antiedematogenic agent.
Biological Studies: The compound can be used to study the effects of selenium-containing heterocycles on biological systems.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-Phenyl-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole involves its interaction with biological targets through its selenium moiety. Selenium is known to participate in redox reactions, which can modulate the activity of enzymes and other proteins. The compound may also interact with cellular membranes and DNA, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenyl-5-((phenylsulfonyl)methyl)-4,5-dihydroisoxazole: Similar structure but contains a sulfonyl group instead of a selenyl group.
3-Phenyl-5-((phenylthio)methyl)-4,5-dihydroisoxazole: Contains a thio group instead of a selenyl group.
Uniqueness
The presence of the selenium moiety in 3-Phenyl-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole imparts unique redox properties that are not present in its sulfur or oxygen analogs. This makes it particularly interesting for applications requiring redox activity, such as in medicinal chemistry and materials science.
Eigenschaften
CAS-Nummer |
833462-43-4 |
|---|---|
Molekularformel |
C16H15NOSe |
Molekulargewicht |
316.3 g/mol |
IUPAC-Name |
3-phenyl-5-(phenylselanylmethyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C16H15NOSe/c1-3-7-13(8-4-1)16-11-14(18-17-16)12-19-15-9-5-2-6-10-15/h1-10,14H,11-12H2 |
InChI-Schlüssel |
ANILYNKZGSMZIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(ON=C1C2=CC=CC=C2)C[Se]C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-Methyl-3-(5-methyl-benzooxazol-2-yl)-phenyl]-3-nitro-benzamide](/img/structure/B12907502.png)
![1-Ethyl-6-methyl-3,4-dihydropyrrolo[1,2-A]pyrazine-8-carbaldehyde](/img/structure/B12907521.png)

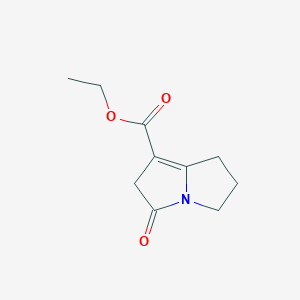
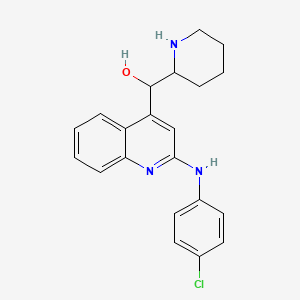
![4'-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-[1,1'-biphenyl]-4-ol](/img/structure/B12907541.png)
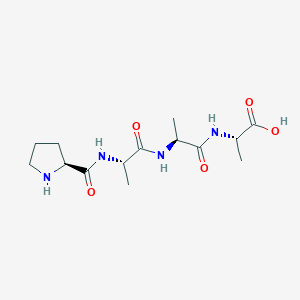
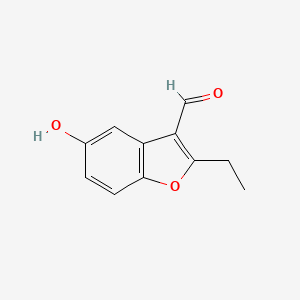
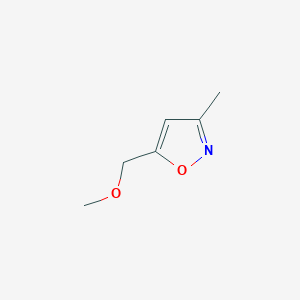
![4-[6-(Methylsulfonyl)pyrimidin-4-yl]morpholine](/img/structure/B12907561.png)



